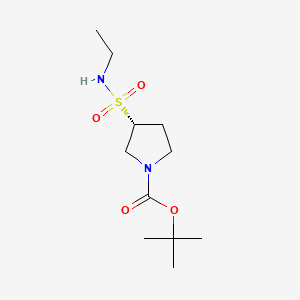
tert-butyl(3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethylsulfamoyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the ethylsulfamoyl group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfamoyl group provides a balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and reactivity. The tert-butyl group adds steric bulk, influencing the compound’s stability and interaction with other molecules.
Eigenschaften
Molekularformel |
C11H22N2O4S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-7-13(8-9)10(14)17-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
AKYMQSFOPRWWFV-SECBINFHSA-N |
Isomerische SMILES |
CCNS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
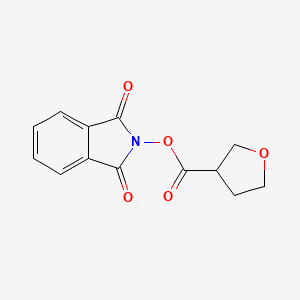
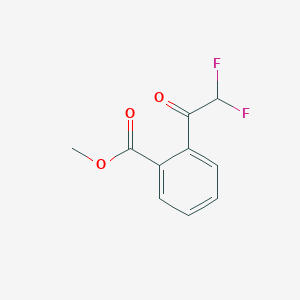
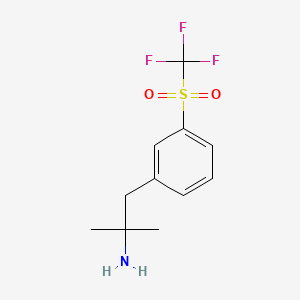
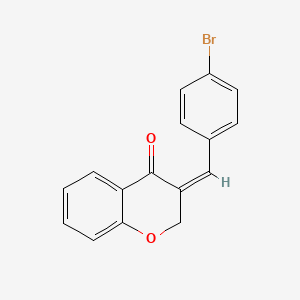

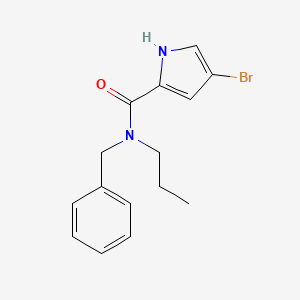
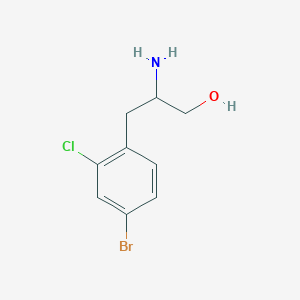
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)

![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)


